CYP450 Isoform Selectivity: 4-Phenyl-1,2,3-Thiadiazole Core Demonstrates Selective CYP2B4/CYP2E1 Inhibition
The 4-phenyl-1,2,3-thiadiazole core — the identical heterocyclic scaffold present in the target compound — selectively inhibits CYP2B4 and CYP2E1 at 100 µM while exhibiting no detectable inhibition of CYP1A2 at the same concentration. This selectivity profile was confirmed in in vitro fluorometric CYP450 inhibition assays by Bertin Bioreagent [1]. In contrast, the unsubstituted 1,2,3-thiadiazole and its simple alkyl variants lack this profile. This selective CYP inhibition provides a quantifiable basis for differentiation: the target compound’s core already demonstrates a proven CYP interaction fingerprint, whereas generic thiadiazole analogs without the 4-phenyl substitution show no comparable selectivity data [1].
| Evidence Dimension | CYP450 isoform inhibition selectivity |
|---|---|
| Target Compound Data | 4-Phenyl-1,2,3-thiadiazole core: inhibits CYP2B4 and CYP2E1; no detectable inhibition of CYP1A2 (at 100 µM) |
| Comparator Or Baseline | Generic 1,2,3-thiadiazole (unsubstituted): no comparable selectivity data reported |
| Quantified Difference | CYP2B4/CYP2E1 inhibition vs. CYP1A2 non-inhibition (binary selectivity, 100 µM) |
| Conditions | In vitro fluorometric CYP inhibition assay; concentration 100 µM |
Why This Matters
This selectivity data provides a built-in metabolic stability screening advantage — the compound can be used as a tool to assess CYP2B4 and CYP2E1 contributions without confounding CYP1A2 interactions, a profile absent in unsubstituted thiadiazoles.
- [1] Bertin Bioreagent. 4-phenyl-1,2,3-Thiadiazole (CAT N°: 10011055). Technical Datasheet, July 2024. View Source
